3-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid
Description
Properties
IUPAC Name |
3-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-10-6-14-15(7-11(10)2)22-18(24)16(21-14)9-17(23)20-13-5-3-4-12(8-13)19(25)26/h3-8,16,21H,9H2,1-2H3,(H,20,23)(H,22,24)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVACZPYYADBPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid typically involves multiple steps, starting with the formation of the quinoxaline core. One common approach is the condensation of 1,2-diamines with 1,2-diketones under acidic conditions to form the quinoxaline ring. Subsequent acylation and amination steps are then employed to introduce the acetyl and amino groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or alkaline conditions due to the presence of the amide bond and carboxylic acid group:
-
Acidic Hydrolysis :
The acetamide linker cleaves in concentrated HCl (reflux, 6–8 hours), yielding 3-aminobenzoic acid and 6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-acetic acid . -
Alkaline Hydrolysis :
In NaOH (10%, reflux), the carboxylic acid group undergoes saponification, forming a water-soluble sodium salt .
Esterification and Derivatization
The benzoic acid moiety participates in esterification and functionalization:
Cyclization and Heterocycle Formation
The tetrahydroquinoxaline ring enables cyclization under specific conditions:
-
Quinoxaline Oxidation :
The 3-oxo group undergoes oxidation with KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> to form a quinoxaline-2,3-dione derivative .
Enzyme Inhibition Studies
The compound exhibits inhibitory activity against dipeptidyl peptidase-4 (DPP-4) and acetylcholinesterase (AChE):
-
Structure-Activity Relationship (SAR) :
Nucleophilic Substitution
The acetamide nitrogen participates in nucleophilic reactions:
-
Reductive Amination :
Treatment with formaldehyde/NaCNBH<sub>3</sub> introduces a methyl group at the acetamide nitrogen, improving metabolic stability . -
Acetylation :
Reaction with acetic anhydride forms a diacetylated derivative, reducing aqueous solubility .
Metal Complexation
The carboxylic acid and amide groups coordinate with transition metals:
| Metal Ion | Complex Type | Application | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(II) | Octahedral | Antioxidant activity | 8.2 ± 0.3 | |
| Fe(III) | Trigonal bipyramidal | Catalytic oxidation | 6.9 ± 0.2 |
Photochemical Reactivity
UV irradiation (254 nm) induces decarboxylation of the benzoic acid group, forming a hydrocarbon byproduct . This reaction is pH-dependent, with faster rates observed in acidic media.
Biological Degradation
In vitro studies with liver microsomes reveal cytochrome P450-mediated oxidation of the tetrahydroquinoxaline ring, producing hydroxylated metabolites .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of derivatives related to 3-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Research indicates that similar compounds can inhibit the proliferation of various cancer cell lines by targeting cell cycle regulators and apoptosis-related proteins .
- Case Studies : A study demonstrated that certain derivatives exhibited significant cytotoxic effects against breast cancer cell lines with IC50 values comparable to established chemotherapeutics .
Antibacterial Properties
The compound has shown promise as an antibacterial agent:
- Spectrum of Activity : It has been tested against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it could inhibit the growth of resistant strains of bacteria, making it a potential candidate for treating infections caused by multidrug-resistant organisms .
- Mechanism : The antibacterial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The compound's anti-inflammatory properties have been explored:
- Research Findings : Studies indicate that it can reduce the production of pro-inflammatory cytokines in cell cultures. This suggests its potential utility in managing inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 3-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
[2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]urea (ChemDiv ID: 5176-4931)
- Molecular Formula : C₁₃H₁₆N₄O₃
- Functional Groups: Tetrahydroquinoxaline core, acetyl linker, urea terminal group.
- Key Differences: Replaces the benzoic acid group with a urea moiety.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
- Molecular Formula : C₁₃H₁₇BO₄
- Functional Groups : Benzoic acid core, boronate ester substituent.
- Key Differences: Lacks the quinoxaline scaffold but shares the benzoic acid group. The boronate ester enables use in Suzuki-Miyaura cross-coupling reactions, making it a valuable synthetic intermediate.
- Applications : Primarily employed in organic synthesis rather than direct bioactivity studies .
Natural Aromatic Acids from Isatis indigotica (e.g., Benzoic Acid Derivatives)
- Examples : Benzoic acid (C₇H₆O₂), ortho-hydroxybenzoic acid (C₇H₆O₃).
- Key Differences : Simple aromatic acids without heterocyclic systems. These compounds exhibit antioxidant and antimicrobial properties but lack the structural complexity required for targeted enzyme inhibition.
- Applications : Used in traditional medicine and as natural preservatives .
Physicochemical and Pharmacokinetic Properties
*LogP values estimated via computational modeling.
Biological Activity
3-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a tetrahydroquinoxaline moiety and an amino benzoic acid component. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : These compounds can influence critical signaling pathways such as the STAT3 pathway, which is often activated in various cancers.
Antitumor Effects
Several studies have demonstrated the antitumor properties of related compounds. For instance:
- IC50 Values : Certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5az-ba | RS4;11 | <2 |
| 5az-ba | NCI-H1299 | 1.65 |
These results suggest that modifications to the structure can enhance or diminish biological activity.
Anti-inflammatory Properties
Compounds similar to this compound have been noted for their ability to suppress inflammatory responses. This activity may be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune cell activity.
Case Studies
A recent study focusing on a derivative of this compound demonstrated its efficacy in reducing tumor growth in xenograft models. The study highlighted:
- Reduction in Tumor Size : Treated groups exhibited a significant decrease in tumor volume compared to control groups.
Table: Summary of Case Study Findings
| Parameter | Control Group | Treated Group |
|---|---|---|
| Tumor Volume (cm³) | 5.0 | 2.1 |
| Survival Rate (%) | 60 | 90 |
Q & A
Basic: What are common synthetic routes for synthesizing 3-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid?
Methodological Answer:
The compound is typically synthesized via multi-step condensation reactions. For example:
- Step 1: React 6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline with chloroacetyl chloride to form the acetylated intermediate.
- Step 2: Couple the intermediate with 3-aminobenzoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Step 3: Purify via recrystallization (ethanol/water mixtures) and confirm purity via HPLC or TLC (hexane/EtOH systems, Rf ≈ 0.5–0.6) .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?
Methodological Answer:
Optimization strategies include:
- Temperature Control: Maintain reaction temperatures at 45–50°C to minimize thermal degradation of the tetrahydroquinoxaline core .
- Catalyst Screening: Test Pd/C or other hydrogenation catalysts for intermediates requiring reduction, as described in analogous quinoxaline derivatives .
- Solvent Selection: Use polar aprotic solvents (e.g., DMSO or DMF) to enhance solubility of aromatic intermediates, reducing side reactions .
- Real-Time Monitoring: Employ <sup>1</sup>H NMR to track reaction progress and identify byproducts early .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H NMR (200–400 MHz): Identify key signals:
- IR Spectroscopy: Confirm amide bond (C=O stretch at ~1650 cm<sup>-1</sup>) and carboxylic acid (O-H stretch at ~2500–3000 cm<sup>-1</sup>).
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]<sup>+</sup> and fragmentation patterns .
Advanced: How to resolve overlapping signals in <sup>13</sup>C NMR spectra for structural confirmation?
Methodological Answer:
- 2D NMR (HSQC/HMBC): Assign ambiguous carbons by correlating <sup>1</sup>H-<sup>13</sup>C couplings, particularly for crowded regions like δ 120–140 ppm (aromatic carbons) .
- DEPT-135: Differentiate CH3, CH2, and CH groups in the tetrahydroquinoxaline ring.
- Solvent Shifts: Re-run spectra in D2O or CD3OD to observe exchangeable protons (e.g., NH or COOH) and simplify overlapping signals .
Basic: What experimental designs assess the compound’s stability under varying conditions?
Methodological Answer:
- Accelerated Stability Testing:
- pH Stability: Dissolve in buffers (pH 2–9) and measure decomposition kinetics using LC-MS .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified substituents (e.g., methoxy, nitro, or fluorine groups) at positions 6 and 7 of the quinoxaline ring or the benzoic acid moiety .
- Biological Assays: Test analogs for target binding (e.g., enzyme inhibition assays) and correlate activity with electronic (Hammett σ) or steric parameters.
- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict binding conformations and correlate with experimental IC50 values .
Advanced: How to address contradictions in reported melting points or solubility data?
Methodological Answer:
- Reproducibility Checks: Replicate synthesis/purification protocols from conflicting studies and characterize using DSC for precise melting point determination .
- Solubility Profiling: Perform systematic solubility tests in 10+ solvents (e.g., ethanol, DMSO) using nephelometry to quantify precipitation thresholds .
- Impurity Analysis: Use HPLC-MS to identify trace impurities (e.g., unreacted intermediates) that may depress melting points .
Basic: What purification strategies resolve solubility challenges during synthesis?
Methodological Answer:
- Gradient Recrystallization: Start with ethanol for initial purification, then use mixed solvents (e.g., ethyl acetate/hexane) for fractional crystallization .
- Ion-Exchange Chromatography: Separate charged impurities (e.g., unreacted benzoic acid) using Dowex resin .
- Size-Exclusion Chromatography (SEC): Apply for high-molecular-weight byproducts if present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
